Isopropyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate
Description
Isopropyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a brominated butanoate ester
Properties
Molecular Formula |
C15H16BrNO4 |
|---|---|
Molecular Weight |
354.20 g/mol |
IUPAC Name |
propan-2-yl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C15H16BrNO4/c1-9(2)21-15(20)12(16)7-8-17-13(18)10-5-3-4-6-11(10)14(17)19/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
LLBGGTDJNGEUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and oxidation states.
Condensation Reactions: The isoindoline-1,3-dione moiety can undergo condensation reactions with various reagents to form new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Isopropyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism by which Isopropyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate exerts its effects involves interactions with molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with various biological molecules, potentially inhibiting or modulating their activity. The bromine atom may also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Indole Derivatives:
Uniqueness
Isopropyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate is unique due to the presence of the bromine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
